Ammonium 4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of fluorinated pyridines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar coupling reactions with optimized conditions for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ammonium 4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced under specific conditions to alter the functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups into the pyridine ring .
Scientific Research Applications
Ammonium 4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ammonium 4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylate is not fully understood. it is believed that the trifluoromethyl group plays a crucial role in its biological activity by enhancing the compound’s lipophilicity and metabolic stability . This allows the compound to interact more effectively with molecular targets, potentially leading to improved efficacy in pharmaceutical applications .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol: Similar in structure but contains a thiol group instead of a carboxylate group.
2-Hydroxy-6-(trifluoromethyl)pyridine: Similar in structure but lacks the ammonium group.
Uniqueness
Ammonium 4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylate is unique due to the presence of both the trifluoromethyl group and the ammonium carboxylate group. This combination enhances its solubility and reactivity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C7H7F3N2O3 |
---|---|
Molecular Weight |
224.14 g/mol |
IUPAC Name |
azanium;4-oxo-6-(trifluoromethyl)-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C7H4F3NO3.H3N/c8-7(9,10)5-2-3(12)1-4(11-5)6(13)14;/h1-2H,(H,11,12)(H,13,14);1H3 |
InChI Key |
QQFRNPHUZQMPML-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=CC1=O)C(F)(F)F)C(=O)[O-].[NH4+] |
Origin of Product |
United States |
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